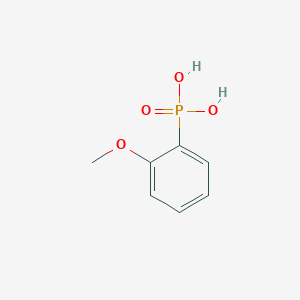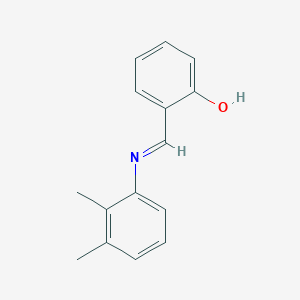
Hexakis(4-isopropylphenoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(4-isopropylphenoxymethyl)benzene is a complex organic compound with the molecular formula C66H78O6 and a molecular weight of 967.354 g/mol . This compound is known for its unique structure, which consists of a benzene core surrounded by six 4-isopropylphenoxymethyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of Hexakis(4-isopropylphenoxymethyl)benzene typically involves multiple steps. One common method includes the reaction of hexaphenylbenzene with 4-isopropylphenol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Hexakis(4-isopropylphenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Applications De Recherche Scientifique
Hexakis(4-isopropylphenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Mécanisme D'action
The mechanism of action of Hexakis(4-isopropylphenoxymethyl)benzene involves its ability to form stable complexes through hydrogen bonding and π-π stacking interactions. These interactions enable the compound to act as a host molecule, encapsulating guest molecules within its structure. This property is particularly useful in drug delivery systems, where the compound can transport and release drugs in a controlled manner .
Comparaison Avec Des Composés Similaires
Hexakis(4-isopropylphenoxymethyl)benzene can be compared with other similar compounds, such as:
Hexakis(4-bromophenyl)benzene: This compound has bromine atoms instead of isopropyl groups, leading to different reactivity and applications.
Hexakis(4-cyanophenyl)benzene:
Hexakis(4-aminophenyl)benzene: Amino groups provide sites for further functionalization and applications in polymer chemistry.
Propriétés
Formule moléculaire |
C66H78O6 |
|---|---|
Poids moléculaire |
967.3 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C66H78O6/c1-43(2)49-13-25-55(26-14-49)67-37-61-62(38-68-56-27-15-50(16-28-56)44(3)4)64(40-70-58-31-19-52(20-32-58)46(7)8)66(42-72-60-35-23-54(24-36-60)48(11)12)65(41-71-59-33-21-53(22-34-59)47(9)10)63(61)39-69-57-29-17-51(18-30-57)45(5)6/h13-36,43-48H,37-42H2,1-12H3 |
Clé InChI |
JTFSGZLGVVQQSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)C)COC4=CC=C(C=C4)C(C)C)COC5=CC=C(C=C5)C(C)C)COC6=CC=C(C=C6)C(C)C)COC7=CC=C(C=C7)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)




![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)




![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)
